5-Heptyl-1,3,4-oxadiazole-2(3H)-thione

CAS No.: 66473-10-7

Cat. No.: VC3729671

Molecular Formula: C9H16N2OS

Molecular Weight: 200.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 66473-10-7 |

|---|---|

| Molecular Formula | C9H16N2OS |

| Molecular Weight | 200.3 g/mol |

| IUPAC Name | 5-heptyl-3H-1,3,4-oxadiazole-2-thione |

| Standard InChI | InChI=1S/C9H16N2OS/c1-2-3-4-5-6-7-8-10-11-9(13)12-8/h2-7H2,1H3,(H,11,13) |

| Standard InChI Key | XDBMHZSJUYNNQP-UHFFFAOYSA-N |

| SMILES | CCCCCCCC1=NNC(=S)O1 |

| Canonical SMILES | CCCCCCCC1=NNC(=S)O1 |

Introduction

Chemical Identity and Properties

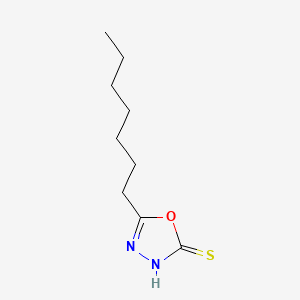

5-Heptyl-1,3,4-oxadiazole-2(3H)-thione, also known as 2-heptyl-5-mercapto-1,3,4-oxadiazole, is a heterocyclic compound with the molecular formula C₉H₁₆N₂OS and a molecular weight of 200.3 g/mol . It is registered with CAS number 66473-10-7 . The compound features an oxadiazole ring with a thione functional group and a seven-carbon alkyl chain (heptyl) substituent.

The compound possesses several synonyms in scientific literature, including:

-

5-Heptyl-3H-1,3,4-oxadiazole-2-thione

-

2-Heptyl-5-mercapto-1,3,4-oxadiazole

Table 1. Physicochemical Properties of 5-Heptyl-1,3,4-oxadiazole-2(3H)-thione

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C₉H₁₆N₂OS | - |

| Molecular Weight | 200.3 g/mol | - |

| Boiling Point | 247.4±23.0 °C | Predicted |

| Density | 1.16±0.1 g/cm³ | Predicted |

| pKa | 4.86±0.70 | Predicted |

| Physical State | Solid | - |

| CAS Number | 66473-10-7 | - |

Structural Characteristics

The structure of 5-Heptyl-1,3,4-oxadiazole-2(3H)-thione comprises a 1,3,4-oxadiazole heterocyclic core, which contains a five-membered ring with two nitrogen atoms, one oxygen atom, and a thione (C=S) functional group. The compound features a heptyl chain (seven-carbon alkyl chain) attached to the 5-position of the oxadiazole ring.

This compound is known to exist in tautomeric forms, similar to other mercapto-triazole and oxadiazole derivatives, which can influence its biological activity and chemical reactivity . The thione-thiol tautomerism is particularly significant in solution and can affect its coordination behavior with metal ions.

Synthesis Methods

The synthesis of 5-Heptyl-1,3,4-oxadiazole-2(3H)-thione typically follows established pathways for similar oxadiazole compounds. Based on synthetic approaches described for analogous compounds, the typical synthesis route involves:

-

Initial reaction of carboxylic acid hydrazides with isothiocyanates to form hydrazinecarbothioamide derivatives

-

Subsequent oxidative cyclization under alkaline conditions using iodine/potassium iodide mixtures

For specific 1,3,4-oxadiazole-2(3H)-thione derivatives, the synthesis often begins with hydrazinecarbothioamide derivatives that undergo oxidative cyclization in 4N NaOH using a mixture of I₂/KI (5%) . This process leads to the formation of the oxadiazole ring via elimination of H₂S. The heptyl chain can be introduced either prior to cyclization or through subsequent modification, depending on the specific synthetic strategy employed.

Biological Activities

Enzyme Inhibition Properties

5-Heptyl-1,3,4-oxadiazole-2(3H)-thione and its analogues have demonstrated significant inhibitory activities against nucleotide pyrophosphatase phosphodiesterase 1 (NPP1) enzymes. Studies have shown that these compounds act as non-competitive inhibitors against both snake venom and pure human recombinant enzymes, where the V(max) values decrease without affecting the K(m) values .

In enzyme inhibition studies, [4-(t-butyldimethylsilyloxy)-phenyl]-1,3,4-oxadiazole-2(3H)-thione, a structural analogue, exhibited an IC₅₀ value of 368 μM against NPP1 enzymes . Kinetic analyses using Dixon and Lineweaver-Burk plots confirmed the non-competitive nature of inhibition, with K(i) values of 100 μM and 360 μM against snake venom and human recombinant NPP1 enzymes, respectively .

Importantly, toxicity assessments revealed that these compounds were non-toxic in neutrophil viability assays, suggesting a favorable safety profile for potential therapeutic applications .

Anticancer Properties

The anticancer potential of 5-Heptyl-1,3,4-oxadiazole-2(3H)-thione has been explored through its platinum(II) complexes. A notable example is the complex [Pt(L1)₂(1,10-phen)], where L1 represents 5-heptyl-1,3,4-oxadiazole-2-(3H)-thione and 1,10-phen stands for 1,10-phenanthroline .

X-ray structural analysis of this complex revealed a distorted square-planar geometry around the platinum(II) ion, with the 5-heptyl-1,3,4-oxadiazole-2-(3H)-thione coordinating through its sulfur atom . This structural arrangement contributes to the compound's biological activity.

The platinum complex was tested in two breast cancer cell lines:

The results indicated that the complex demonstrated cytotoxic activity against both cell lines, with efficacy comparable or superior to cisplatin, a widely used anticancer drug . Furthermore, flow cytometry analysis revealed that this complex induced both apoptosis and necrosis in MCF-7 cells, indicating multiple mechanisms of anticancer activity .

DNA Binding Properties

DNA binding studies have demonstrated that platinum(II) complexes containing 5-heptyl-1,3,4-oxadiazole-2(3H)-thione can interact with calf thymus DNA (ct-DNA) with binding constant (K(b)) values in the order of 10⁴ M⁻¹ . Spectroscopic analyses using circular dichroism and fluorescence spectroscopy suggest a non-intercalative binding mode, likely via the minor groove of DNA .

Molecular docking studies, followed by semiempirical simulations, have indicated favorable interactions between these complexes and the minor groove of the double helix of ct-DNA, particularly in A-T rich regions . This DNA binding capability is significant as it may contribute to the compound's anticancer mechanism of action.

| Parameter | Classification | Details |

|---|---|---|

| GHS Symbol | GHS07 | Warning |

| Hazard Statements | H302 | Harmful if swallowed |

| Precautionary Statements | P280-P305+P351+P338 | Wear protective gloves/eye protection; IF IN EYES: Rinse cautiously with water for several minutes |

| RIDADR | 2811 | - |

| Hazard Class | 6.1(a) | - |

| Packing Group | I | - |

Toxicity Profile

Applications in Drug Development

Anticancer Drug Development

The integration of 5-Heptyl-1,3,4-oxadiazole-2(3H)-thione into platinum complexes has shown promising anticancer activity, particularly against breast cancer cell lines . The compound's ability to form complexes with platinum that can bind to DNA and induce cancer cell death through apoptosis and necrosis highlights its potential in anticancer drug development.

The structural characteristics of these platinum complexes, particularly their DNA binding properties, provide a foundation for further optimization to enhance their efficacy and selectivity in targeting cancer cells.

Comparison with Other Oxadiazole Derivatives

Within the broader context of 1,3,4-oxadiazole derivatives, various compounds have demonstrated significant biological activities. Studies on related structures, such as 5-(pyridin-4-yl)-N-substituted-1,3,4-oxadiazol-2-amines, have shown considerable cytotoxicity against multiple human cancer cell lines .

For instance, certain Mannich bases derived from related triazole structures have exhibited potent cytotoxic activity against gastric cancer cells, with IC₅₀ values as low as 0.021 μM, surpassing standard drugs like CHS 828 (IC₅₀ = 0.025 μM) . Notably, these compounds showed minimal effects on normal fibroblast cells (IC₅₀ > 10 μM), indicating potential selectivity for cancer cells .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume